molecular formula C14H17F3N4O5 B8617353 TFA-aa-dC

TFA-aa-dC

Cat. No.: B8617353
M. Wt: 378.30 g/mol
InChI Key: WYMZPLFAGMLVFK-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Modified Nucleosides within Nucleic Acid Chemistry and Chemical Biology

Modified nucleosides are integral to the intricate world of nucleic acid chemistry and chemical biology. Naturally occurring modifications are found extensively in various RNA species, influencing their structure, stability, and function. rsc.org Synthetic modified nucleosides, on the other hand, are designed and synthesized to probe biological mechanisms, improve the properties of oligonucleotide-based therapeutics, or serve as components in novel genetic systems. frontiersin.orggoogle.com Modifications can occur at the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, each imparting distinct chemical and biological characteristics. rsc.org The ability to synthesize and incorporate these modified building blocks into oligonucleotides has revolutionized the study of nucleic acid interactions, enzymatic processes, and cellular pathways. frontiersin.org They are employed in areas ranging from understanding DNA polymerase fidelity to developing aptamers with enhanced binding capabilities. frontiersin.org

The Significance of TFA-aa-dC as a Novel Synthetic Nucleoside Building Block and Research Probe

Trifluoroacetylamino-deoxycytidine (this compound) represents a class of synthetic nucleoside analogs designed for specific applications in oligonucleotide synthesis and as potential research probes. While direct detailed research findings focusing solely on "this compound" are not extensively detailed in the provided information, its significance can be understood in the context of similar TFA-protected amino-modified nucleosides used as building blocks. These modified nucleosides typically feature a trifluoroacetylated amino group attached to the deoxycytidine core, often via a linker. This structure serves as a versatile building block in solid-phase oligonucleotide synthesis, allowing for the site-specific incorporation of a protected amino functionality into a synthetic DNA strand.

The trifluoroacetyl (TFA) group acts as a labile protecting group for the primary amino group. lumiprobe.comatdbio.comglenresearch.com Its key advantage lies in its ease of removal under relatively mild conditions, typically during the standard deprotection steps used in oligonucleotide synthesis, such as treatment with ammonia (B1221849) or other bases. atdbio.comglenresearch.com This deprotection reveals a free primary amine at a defined position within the oligonucleotide sequence. This free amino group then serves as a reactive handle for subsequent conjugation with various labels, fluorophores, biotin, or other biomolecules, enabling the creation of functionalized oligonucleotides for diverse research applications. lumiprobe.comglenresearch.comoup.com

For example, related TFA-protected amino modifiers are used to introduce amino groups at the 5' terminus or internally within oligonucleotides. lumiprobe.comatdbio.comglenresearch.com The compound N4-TADMD, a synthetic analog incorporating a trifluoroacetylamidocaproyl linker at the N4 position of 5-methylcytidine, exemplifies the use of a TFA-protected amino group on a modified cytidine (B196190) base for oligonucleotide synthesis, facilitating the introduction of a reactive amino group for further conjugation. ontosight.ai This highlights the utility of this compound analogs as components for synthesizing modified nucleic acids used as research tools, diagnostic probes, or in the development of novel materials. google.comontosight.ai

Historical Development and Evolution of Trifluoroacetylation in Nucleoside and Oligonucleotide Chemistry

The use of trifluoroacetylation in nucleoside and oligonucleotide chemistry has evolved significantly, primarily driven by the need for efficient and orthogonal protection strategies during synthesis. Trifluoroacetic acid (TFA) itself is a strong organic acid widely used as a solvent, catalyst, and reagent in various chemical reactions, including the removal of protecting groups like Boc in peptide synthesis. ontosight.ainih.govumich.eduwikipedia.org

In the context of nucleosides and oligonucleotides, trifluoroacetylation has been employed for the protection of amino groups on the nucleobases (exocyclic amines) or on introduced amino linkers. Early methods for introducing the trifluoroacetyl group involved reagents like trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate. oup.comgoogle.com While trifluoroacetic anhydride is a potent trifluoroacetylating agent, its reactivity and physical properties can present handling challenges. google.com S-ethyl trifluorothioacetate was reported for the selective trifluoroacetylation of amino functions in modified nucleoside building blocks, including those derived from deoxycytidine. oup.com Another reagent, 1-(trifluoroacetyl)imidazole, has also been identified as an effective reagent for the specific trifluoroacetylation of aminomethyl side chains of certain nucleosides. sigmaaldrich.com

The evolution of solid-phase oligonucleotide synthesis necessitated the development of protecting groups that could be efficiently introduced and removed without damaging the growing oligonucleotide chain or other labile functionalities. The trifluoroacetyl group emerged as a valuable amino-protecting group due to its stability under the coupling conditions of phosphoramidite (B1245037) chemistry and its lability to basic deprotection conditions, which are standard for removing other protecting groups from the nucleobases and the phosphate backbone. atdbio.comglenresearch.com This orthogonality allows for streamlined synthesis procedures. While some early methods faced challenges, such as potential side reactions or incomplete deprotection under certain conditions atdbio.com, the continued development of synthesis protocols and TFA-protected building blocks, such as TFA-amino modifiers lumiprobe.comglenresearch.com, has solidified the role of trifluoroacetylation as a key technique for introducing and deprotecting amino functionalities in synthetic oligonucleotides, enabling their subsequent functionalization for a wide array of applications in biomolecular research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17F3N4O5

Molecular Weight

378.30 g/mol

IUPAC Name

N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1

InChI Key

WYMZPLFAGMLVFK-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tfa Aa Dc and Its Oligonucleotide Conjugates

Chemical Synthesis Strategies for the TFA-aa-dC Monomer

The synthesis of this compound monomers involves the directed modification of deoxycytidine or its protected derivatives to introduce the desired amino linker, followed by trifluoroacetylation of the amino group.

Precursor Derivatization and Functionalization Routes

Synthetic routes to modified deoxycytidine derivatives carrying amino functionality have been developed. One approach involves starting from protected deoxycytidine precursors. For instance, a modified deoxycytidine building block can be prepared starting from N4-benzoyl-2'-deoxycytidine oup.com. Another example describes the synthesis of a modified 2'-deoxycytidine (B1670253) building block featuring an N4-(5-trifluoroacetylaminopentyl) spacer, indicating that the N4 position of cytosine is a viable attachment point for amino linkers oup.com. The synthesis of 2'-deoxycytidine derivatives bearing amino functionality, including those with a trifluoroacetyl amide, has also been reported researchgate.net. These routes typically involve introducing a precursor to the amino group onto the deoxycytidine scaffold, often followed by reduction or other transformations to reveal the primary amine.

Regio- and Stereoselective Synthesis Approaches for this compound

Regioselectivity is paramount in the synthesis of modified nucleosides to ensure the amino linker is attached to the intended position on the nucleobase or sugar moiety without modifying other reactive sites. For this compound, this often involves selective functionalization at the N4 position of the cytosine base oup.comoup.com. Stereoselectivity is crucial to maintain the correct β-anomeric configuration at the deoxyribose sugar, which is essential for proper incorporation into DNA strands. While general principles for achieving regioselectivity in nucleoside modifications and maintaining stereochemistry during synthesis are well-established in organic and nucleoside chemistry rsc.orgnih.govnih.govd-nb.infochim.it, specific details for achieving high regio- and stereoselectivity for every possible "aa" linker in this compound would depend on the exact structure of the linker and the synthetic route employed. However, the successful synthesis and incorporation of such modified nucleosides into oligonucleotides confirm that controlled regio- and stereoselective methods are applicable oup.comoup.comoup.com.

Optimization of Trifluoroacetylation Reactions

Trifluoroacetylation of the newly introduced amino group is a key step in preparing the this compound monomer. The trifluoroacetyl (TFA) group serves as a convenient protecting group for the primary amine during subsequent steps, particularly during phosphoramidite (B1245037) synthesis and oligonucleotide assembly oup.comoup.comchemie-brunschwig.chumich.edu. Reagents commonly used for trifluoroacetylation include S-ethyl trifluorothioacetate oup.comoup.com and methyl trifluoroacetate (B77799) umich.edu. Optimization of these reactions typically focuses on achieving high yields and complete conversion of the amine to the trifluoroacetamide (B147638), while minimizing side reactions or modification of other parts of the nucleoside structure. Reaction conditions, solvent choice, and the stoichiometry of the trifluoroacetylating agent are critical parameters that are optimized to ensure efficient and selective protection of the amino group.

Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of this compound into oligonucleotides is typically achieved using automated solid-phase synthesis, which relies on phosphoramidite chemistry. This requires the conversion of the this compound monomer into a phosphoramidite building block.

Development and Refinement of Coupling Chemistries for this compound Phosphoramidites

The this compound monomer is converted into its activated phosphoramidite form, typically a 3'-O-(β-cyanoethyl-N,N-diisopropylphosphoramidite) oup.comoup.comumich.edu. This phosphoramidite is then used in standard solid-phase oligonucleotide synthesis cycles. The coupling reaction involves the reaction of the phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain immobilized on a solid support. This reaction is mediated by an activator, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole, or 4,5-dicyanoimidazole (B129182) (DCI) umich.edubeilstein-journals.orgclockss.org.

While standard coupling protocols are often applicable, the presence of the modified base and linker might necessitate optimization. This could involve adjusting coupling times or activator concentrations to ensure efficient coupling yields. For some modified phosphoramidites, prolonged coupling times have been reported to achieve efficient incorporation clockss.org. Monitoring coupling efficiency, often through dimethoxytrityl cation release, is crucial for optimizing these steps nih.gov.

Strategic Considerations for Protecting Group Chemistries in this compound Oligonucleotide Synthesis

The strategic use of protecting groups is fundamental to solid-phase oligonucleotide synthesis. In the case of this compound, the trifluoroacetyl group serves as a base-labile protecting group for the amino linker during the synthesis cycles, preventing unwanted side reactions of the amine functionality oup.comoup.comchemie-brunschwig.chumich.edu. Along with the TFA group on the linker, standard protecting groups are used for the exocyclic amines of the other nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl or dimethylformamidine for guanine) and a β-cyanoethyl group for the phosphate (B84403) backbone atdbio.com. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed in each cycle to allow for chain elongation beilstein-journals.orgclockss.orgnih.gov.

On-Resin Modifications and Post-Synthetic Functionalization via the this compound Moiety

On-resin modifications and post-synthetic functionalization represent powerful strategies for introducing diverse chemical functionalities into synthetic oligonucleotides. In the context of a this compound modified oligonucleotide, the TFA-protected amino acid could be incorporated during solid-phase synthesis as a modified phosphoramidite building block. Alternatively, a precursor amino-modified deoxycytidine could be introduced, and the amino acid and subsequent TFA protection added while the oligonucleotide remains attached to the solid support (on-resin modification).

On-resin functionalization allows for chemical transformations to be performed on the immobilized oligonucleotide. Following the incorporation of the this compound moiety (either as a pre-assembled unit or constructed on-resin), further modifications could potentially be carried out on the solid support, provided the TFA protecting group and the oligonucleotide backbone are compatible with the reaction conditions. Common on-resin reactions in peptide synthesis, which often involve TFA for deprotection steps, highlight the potential for similar chemistry in oligonucleotide modifications nih.govcreative-biogene.commdpi.comcsic.es.

Post-synthetic functionalization involves modifying the oligonucleotide after it has been cleaved from the solid support and deprotected. If the this compound moiety is incorporated with the TFA group intact, this protecting group could be selectively removed post-synthesis to reveal a free amino group. This deprotected amino group then serves as a handle for conjugation with various molecules, such as fluorescent dyes, proteins, peptides, or solid surfaces, using established coupling chemistries (e.g., amide coupling, click chemistry, maleimide-thiol reactions) wikipedia.orgfishersci.seciteab.comgoogle.comfishersci.ca. The stability of the TFA group under the oligonucleotide cleavage and deprotection conditions (typically concentrated aqueous ammonia (B1221849) or methylamine (B109427) solutions) would be a critical consideration. Some protecting groups require specific, sometimes milder, conditions for removal. TFA itself is frequently used as an acid for cleavage from solid supports, particularly in peptide synthesis, and in detritylation steps during oligonucleotide synthesis nih.gov. Therefore, the strategy for incorporating and deprotecting the this compound moiety would need to be carefully designed to ensure the integrity of the oligonucleotide and the selective removal of the TFA group at the desired stage.

Solution-Phase Synthesis of Oligonucleotides and Other Biomolecular Constructs Containing this compound

While solid-phase synthesis is the prevalent method for oligonucleotide production due to its efficiency and amenability to automation, solution-phase synthesis can be advantageous for specific applications, such as the synthesis of short oligonucleotides, the preparation of protected oligonucleotide fragments for convergent synthesis, or the incorporation of highly sensitive modifications.

In solution-phase synthesis of constructs containing this compound, the modified nucleoside phosphoramidite or a protected building block containing the this compound structure would be reacted with the growing oligonucleotide chain in a homogeneous solution. This approach offers greater flexibility in reaction conditions and potentially easier monitoring of the reaction progress compared to solid-phase synthesis. However, it necessitates efficient purification steps after each coupling cycle to remove excess reagents and byproducts, which can be more challenging than the simple washing steps in solid-phase synthesis.

Solution-phase methods are also commonly employed for conjugating pre-synthesized oligonucleotides with other biomolecules, including peptides or proteins, often utilizing reactive groups introduced via modified nucleotides like an amino-functionalized dC (derived from this compound after deprotection) wikipedia.orgfishersci.seciteab.comgoogle.com. The this compound moiety, once deprotected, could serve as the attachment point for solution-phase conjugation reactions to form larger biomolecular constructs.

Advanced Purification and Isolation Methodologies for Research-Grade this compound Oligonucleotides

Obtaining high-purity oligonucleotides containing modifications like this compound is essential for research applications. Synthetic oligonucleotides, especially modified ones, are typically accompanied by shorter failure sequences and other synthetic impurities that need to be removed. Advanced purification and isolation methodologies are therefore critical.

Chromatographic Techniques for High-Purity Isolation (e.g., RP-HPLC, Ion-Exchange Chromatography)

Chromatographic techniques are the gold standard for the high-purity isolation of synthetic oligonucleotides, including those with modifications.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The this compound modification, particularly with the amino acid linker, would likely increase the hydrophobicity of the oligonucleotide, which can be exploited for separation from less hydrophobic failure sequences and other impurities wikipedia.orggoogle.com. RP-HPLC is frequently performed with mobile phases containing trifluoroacetic acid (TFA) as an ion-pairing agent, which improves the resolution of oligonucleotides wikipedia.orgciteab.comgoogle.com. The concentration and gradient of organic solvent (commonly acetonitrile) are optimized to achieve separation of the full-length modified oligonucleotide from shorter sequences and other byproducts wikipedia.org. RP-HPLC can be used in both analytical and preparative scales.

The choice between RP-HPLC and IEC, or using a combination of both, depends on the specific properties of the this compound modification and the nature of the impurities. RP-HPLC is often preferred for separating modified oligonucleotides with increased hydrophobicity, while IEC is excellent for separating based on size and charge.

Dialysis and Precipitation Methods for Large-Scale Purification

Dialysis and precipitation methods are valuable techniques for larger-scale purification, desalting, and buffer exchange of oligonucleotides, often used in conjunction with or after chromatographic steps.

Dialysis: Dialysis is a process used to remove small molecules, such as salts, excess reagents, and small synthetic byproducts, from a solution containing larger molecules like oligonucleotides. The oligonucleotide solution is placed in a semipermeable membrane bag, which is then immersed in a buffer. Small molecules pass through the membrane, while the larger oligonucleotide is retained, effectively exchanging the buffer and reducing the concentration of small impurities. This is a gentle method suitable for large volumes and sensitive modifications.

Precipitation: Precipitation is a common method for concentrating and desalting oligonucleotides. Ethanol precipitation in the presence of a salt (e.g., sodium acetate) is widely used. The salt neutralizes the negative charges on the phosphate backbone, making the oligonucleotide less soluble in ethanol, causing it to precipitate out of solution google.com. This method is effective for removing residual synthesis chemicals, protecting groups cleaved during deprotection, and salts google.com. After precipitation, the oligonucleotide pellet can be collected by centrifugation and redissolved in the desired buffer. Different precipitation protocols can be optimized based on the oligonucleotide length and modifications.

Sophisticated Spectroscopic and Analytical Characterization Techniques in Tfa Aa Dc Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution or solid state. For modified nucleosides and oligonucleotides such as those containing TFA-aa-dC, NMR provides invaluable atomic-level information. The presence of the trifluoroacetyl group and the modified deoxycytidine base introduces unique spectroscopic handles that can be exploited for detailed analysis.

Applications of ¹⁹F NMR for Probing Local Environments and Molecular Dynamics within this compound Conjugates

The fluorine atom in the trifluoroacetyl group makes ¹⁹F NMR spectroscopy particularly useful for studying this compound. ¹⁹F is a highly sensitive nucleus with a large chemical shift range, making it responsive to subtle changes in its electronic environment. ¹⁹F NMR can be used to probe the local environment around the trifluoroacetyl group, providing information about its interactions with surrounding solvent molecules, counterions, or other parts of a larger conjugate, such as an oligonucleotide or peptide. For fluorine-containing nucleoside analogs, ¹⁹F NMR has been used in conjunction with other techniques for characterization. Changes in the ¹⁹F chemical shift and relaxation times can also provide insights into the molecular dynamics and flexibility of the this compound moiety within a larger structure.

Multi-Dimensional ¹H, ¹³C, and ³¹P NMR for Full Structural Assignment of this compound and its Oligonucleotides

Standard multi-dimensional NMR techniques, including ¹H, ¹³C, and ³¹P NMR, are essential for the complete structural assignment of this compound and its incorporation into oligonucleotides. ¹H NMR provides information on the proton environments, allowing for the assignment of resonances to specific protons in the deoxyribose sugar, the modified base, and the amino acid linker. Coupling constants derived from ¹H NMR can reveal dihedral angles and sugar puckering conformations. ¹³C NMR complements ¹H NMR by providing information on the carbon skeleton. Techniques like DEPT and 2D experiments (e.g., HSQC, HMBC) are used to correlate proton and carbon signals and establish connectivity.

When this compound is incorporated into oligonucleotides, ³¹P NMR becomes crucial for analyzing the phosphodiester backbone. ³¹P NMR can confirm the presence of phosphodiester linkages and provide information on their chemical environment. Changes in ³¹P chemical shifts can indicate alterations in the backbone conformation or interactions with metal ions or proteins. The combination of these multi-dimensional NMR techniques allows for the unambiguous assignment of all observable nuclei and the determination of the complete covalent structure of this compound and its oligonucleotide conjugates. NMR spectroscopy is a standard technique for characterizing synthetic organic molecules and oligonucleotides.

Investigation of Intermolecular Interactions via NMR Chemical Shift Perturbations

NMR spectroscopy can also be employed to study the interactions of this compound or its conjugates with other molecules, such as proteins, nucleic acids, or small ligands. When a molecule binds to the this compound conjugate, the electronic environment of nearby nuclei is altered, leading to changes in their chemical shifts (chemical shift perturbations). By monitoring these perturbations in the ¹H, ¹³C, ¹⁹F, or ³¹P NMR spectra upon titration with a binding partner, the binding interface and affinity can be mapped. Although specific data for this compound interactions are not available in the provided context, this general approach is widely used in biomolecular NMR to understand molecular recognition and complex formation.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis of this compound and its Adducts

Mass Spectrometry (MS) is a complementary analytical technique that provides information on the mass-to-charge ratio (m/z) of molecules, enabling the determination of molecular weight and elemental composition. It is particularly valuable for confirming the synthesis of this compound and its oligonucleotide conjugates and for analyzing their fragmentation pathways. MS is a dominant technique for analysis in the pharmaceutical field and for characterizing oligonucleotides.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like nucleosides and oligonucleotides. ESI-MS typically produces intact molecular ions, often with multiple charges, allowing for the precise determination of the molecular weight of this compound and its conjugates. This is critical for confirming the successful synthesis and purity of the target compound. ESI-MS is routinely used for the characterization of synthetic compounds and biomolecules. The molecular weight obtained from ESI-MS can be compared to the calculated theoretical mass to verify the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Hybridization Thermodynamics of this compound Oligonucleotides

Beyond simple quantification, UV-Vis spectroscopy is extensively used to study the thermal stability and hybridization thermodynamics of oligonucleotide duplexes. fishersci.canih.govctdbase.orgciteab.com DNA and RNA duplexes undergo a cooperative denaturation process (melting) when heated, transitioning from a double-stranded to a single-stranded form. This melting is accompanied by a change in UV absorbance, known as the hyperchromic effect, which is monitored as a function of temperature. fishersci.ca The melting temperature (Tm), defined as the temperature at which 50% of the oligonucleotide is in the double-stranded form, is a key indicator of duplex stability.

By analyzing the complete melting curve, thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and free energy change (ΔG°) for the hybridization process can be determined using appropriate thermodynamic models, such as the two-state model. fishersci.cauni.lu The incorporation of a modification like this compound into an oligonucleotide can influence its hybridization behavior and the stability of the resulting duplex with a complementary strand. UV-Vis melting experiments would therefore be essential to quantify the impact of the this compound modification on the Tm and the associated thermodynamic parameters, providing insights into how this modification affects base pairing and stacking interactions within the duplex. Studies on other modified oligonucleotides have successfully employed UV-Vis melting to assess changes in thermodynamic stability. nih.govctdbase.orgciteab.comuni.lu

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Nucleic Acids Modified with this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral structures and conformations of biological macromolecules, including nucleic acids. nih.govfishersci.se Nucleic acids exhibit characteristic CD spectra in the UV region (typically 200-320 nm) that are sensitive to their secondary structure (e.g., B-DNA, A-RNA, Z-DNA, triplexes, quadruplexes). fishersci.sewikipedia.org The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral environment of the stacked nucleobases and the sugar-phosphate backbone. nih.gov

Computational and Theoretical Chemistry Approaches in Tfa Aa Dc Research

Rational Design of this compound Derivatives and Functional Systems through In Silico Methods

Research into the chemical compound this compound (Trifluoroacetyl-amino-deoxycytidine) has explored various synthetic and analytical aspects. While comprehensive studies specifically detailing the rational design of this compound derivatives and functional systems through in silico methods were not prominently found in the available literature, computational and theoretical chemistry approaches offer powerful tools that could be applied to such investigations. These methods enable the prediction of molecular properties, simulation of interactions, and the rational design of novel compounds with desired characteristics before experimental synthesis.

Computational chemistry encompasses a range of techniques, including molecular mechanics, quantum chemistry, and molecular dynamics simulations, which can be used to model the behavior of molecules at an atomic level. nih.govdaneshyari.comwindows.net In the context of modified nucleosides like this compound, in silico methods could potentially be employed to:

Predict Molecular Structure and Properties: Computational methods can optimize the three-dimensional structure of this compound and its potential derivatives, calculating properties such as electronic distribution, dipole moment, and conformational flexibility. nih.govwindows.net These properties are crucial for understanding how the molecule might interact with other biological molecules or self-assemble into functional systems.

Simulate Interactions: Molecular dynamics simulations could be used to study the behavior of this compound in different environments, such as in solution or in the presence of biomolecules like proteins or nucleic acids. nih.gov This could provide insights into binding affinities, stability, and potential reaction pathways.

Design Derivatives with Tuned Properties: By computationally introducing modifications to the this compound structure, researchers could predict how these changes affect the molecule's properties and interactions. This rational design approach allows for the in silico screening of potential derivatives for enhanced stability, altered reactivity, or specific binding characteristics, potentially guiding the synthesis of functional systems.

Explore Functional System Assembly: While not specifically documented for this compound, computational studies on other molecules have explored their self-assembly into larger functional structures. Similar approaches could potentially be applied to model how this compound or its derivatives might form higher-order structures or integrate into functional materials.

The trifluoroacetyl group (TFA) is known in chemistry, often used as a protecting group or as a counterion in techniques like HPLC. Its presence can influence the chemical properties and interactions of a molecule due to its electron-withdrawing nature and the presence of fluorine atoms. Computational studies have investigated the effects of TFA in other systems, such as its interactions with peptides or its role in ionic liquids, highlighting the impact of the trifluoromethyl group and the acidic proton (in its acid form) on molecular behavior and system properties.

While the specific application of these advanced in silico techniques for the rational design of this compound derivatives and functional systems is not extensively reported in the provided search results, the general capabilities of computational chemistry suggest it would be a valuable approach for future research in this area. Such studies could significantly accelerate the discovery and development of novel modified nucleosides with tailored properties for various applications.

Based on the conducted search, direct scientific literature specifically detailing the biochemical and molecular biological applications of the chemical compound "this compound" as a research tool, following the precise outline provided, appears to be limited in the readily available public domain. While searches for components of the name, such as Trifluoroacetic acid (TFA), and related modified nucleotides like TFA-ap-dU and TFA-AA-dU, yield some information regarding their use in synthesis and general studies of nucleic acid modifications, specific research findings directly pertaining to "this compound" and its impact on nucleic acid structure, biophysical properties, or its use in probing protein-nucleic acid interactions and enzymatic mechanisms were not extensively found within the search results.

Information was found on Trifluoroacetic acid (TFA) as a common reagent in peptide and oligonucleotide synthesis and purification eurekaselect.comnih.govacs.orgrsc.orgresearchgate.netacs.orgnih.gov. Related compounds like TFA-ap-dU were identified as intermediates in the synthesis of modified nucleotides for labeling chemicalbook.com, and TFA-AA-dU was mentioned with a CAS number and molecular formula hongene.com.

However, the detailed research findings, including specific data tables on how "this compound" alters DNA/RNA duplex stability and hybridization kinetics, influences higher-order nucleic acid structures (G-quadruplexes, i-motifs), or is used as a chemical probe for investigating polymerases, nucleases, methyltransferases, and DNA repair enzymes, were not present in the search results.

Therefore, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content inclusion requirements (data tables, detailed research findings) focusing solely on "this compound" is not feasible based on the available search information.

Biochemical and Molecular Biological Applications of Tfa Aa Dc As a Research Tool

Applications in Bioconjugation and Bioorthogonal Chemistry Using the this compound Moiety

The incorporation of a modified nucleotide containing a reactive handle, such as the aminoallyl group introduced via this compound, is a key strategy for site-specific modification of nucleic acids. Once the trifluoroacetyl group is removed, the exposed primary amine provides a versatile attachment point for various labels, probes, or biomolecules through stable covalent bonds. This capability is fundamental to numerous applications in bioconjugation and the expanding field of bioorthogonal chemistry.

Development of Site-Specific Labeling Strategies for Nucleic Acids

Site-specific labeling of nucleic acids is crucial for studying their structure, dynamics, and interactions with other biomolecules. Incorporating a modified nucleotide like an aminoallyl-deoxycytidine derivative allows for the introduction of a chemical handle at a defined position within a DNA or RNA sequence. This can be achieved during solid-phase chemical synthesis of oligonucleotides or through enzymatic incorporation using modified nucleotide triphosphates. After synthesis and deprotection of the TFA group, the resulting free amine can be selectively reacted with activated labels (e.g., fluorescent dyes, biotin, or haptens) containing amine-reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This approach yields nucleic acid probes with precisely placed modifications, which is advantageous compared to less specific labeling methods that might modify multiple sites or interfere with the molecule's function. The ability to introduce functional groups at specific sites enables researchers to tailor the properties of nucleic acid probes for particular experiments, such as fluorescence imaging, Förster resonance energy transfer (FRET) studies, or affinity purification.

Integration of this compound into "Click Chemistry" and Other Bioorthogonal Ligation Reactions

The deprotected amino group resulting from the incorporation of a this compound derivative provides a versatile handle for participation in various ligation chemistries, including "click chemistry" and other bioorthogonal reactions. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for efficient and specific conjugation under mild conditions that are compatible with biological systems acs.orgresearchgate.netglenresearch.comthermofisher.com.

By conjugating an azide (B81097) or alkyne moiety to the amino group of the modified nucleotide, the labeled nucleic acid can then participate in click reactions with molecules bearing the complementary alkyne or azide handle. This enables the facile attachment of a wide range of functional molecules, including fluorescent probes, quenchers, nanoparticles, or proteins, to the nucleic acid with high specificity and yield. Bioorthogonal reactions are particularly valuable for labeling in complex biological environments, as the reactive groups are generally not present in native biological molecules, minimizing off-target reactions researchgate.netthermofisher.com. Beyond click chemistry, the primary amine can also be utilized in other bioorthogonal ligation strategies, such as Staudinger ligation or reactions with activated esters or aldehydes, further expanding the possibilities for functionalizing nucleic acids researchgate.netresearchmap.jp.

Utility in Genetic Code Expansion and Directed Evolution Studies in Model Systems

While this compound is a deoxyribonucleotide derivative, its incorporation into DNA can have implications for genetic code expansion and directed evolution studies, particularly in systems where modified nucleic acids are transcribed or replicated, or where the DNA itself is the functional molecule. Genetic code expansion typically refers to the incorporation of non-canonical amino acids into proteins wikipedia.orgtechnologynetworks.comwikipedia.orgnih.govacs.orgnih.govfrontiersin.orgyale.edu. However, the concept also extends to expanding the genetic alphabet by introducing unnatural base pairs into DNA and RNA nih.govkit.edunih.gov. Modified nucleotides like aminoallyl-dC can serve as tools within these expanded systems, either by introducing reactive handles into nucleic acid libraries used in directed evolution or potentially as components of novel base pairs, although the latter would require significant engineering of polymerases and cellular machinery.

Enzymatic Incorporation of this compound into Nucleic Acid Polymers

For this compound to be incorporated enzymatically into DNA, it would typically be converted to its triphosphate form (TFA-aa-dCTP). DNA polymerases can incorporate modified nucleotide triphosphates into a growing DNA strand during replication or PCR, provided the polymerase can recognize and process the modified substrate nih.govuni-muenchen.deuni-frankfurt.de. Similarly, modified ribonucleotide triphosphates can be incorporated into RNA by RNA polymerases or reverse transcriptases d-nb.infothermofisher.commdpi.com. The efficiency and fidelity of incorporation depend on the specific polymerase and the nature of the modification. Studies have shown that polymerases can tolerate modifications at various positions on the nucleotide base or sugar, allowing for the enzymatic synthesis of modified nucleic acids nih.govuni-muenchen.de. The ability to enzymatically incorporate aminoallyl-modified nucleotides allows for the generation of modified nucleic acid libraries or the site-specific labeling of enzymatically synthesized DNA or RNA, which is particularly useful for in vitro selection (directed evolution) experiments or for preparing modified probes.

Expanding the Genetic Alphabet and its Functional Implications

Expanding the genetic alphabet involves creating and utilizing unnatural base pairs (UBPs) that can be replicated and transcribed alongside the natural A-T and G-C pairs nih.govkit.edunih.gov. The goal is to increase the information density of nucleic acids and introduce new chemical functionalities. While aminoallyl-dC itself is a modification of a natural base rather than a component of a UBP, the strategy of introducing novel chemical handles into nucleic acids through modified nucleotides is directly relevant to the functional implications of an expanded genetic alphabet. Introducing aminoallyl groups allows for post-synthetic functionalization with a wide variety of chemical moieties, which can bestow new properties upon the nucleic acid, such as altered binding affinities, catalytic activity, or the ability to interact with non-natural ligands or proteins. This expansion of chemical space within nucleic acids, facilitated by the incorporation of modified nucleotides, is a key aspect of synthetic biology and the development of nucleic acid-based tools and therapeutics.

Development of Novel Biosensing and Diagnostic Platforms Utilizing this compound-Modified Probes

Nucleic acid probes are fundamental components of many biosensing and diagnostic platforms. The ability to site-specifically label nucleic acids with functional molecules using approaches involving this compound derivatives significantly enhances the design and capabilities of these platforms nih.govescholarship.org. By incorporating aminoallyl-modified nucleotides at specific positions, researchers can precisely attach signaling molecules (e.g., fluorophores, quenchers, electrochemical labels) or capture moieties (e.g., biotin, antibodies) to oligonucleotide probes.

Mechanistic Investigations of Chemical and Biochemical Transformations Involving Tfa Aa Dc

Detailed Reaction Mechanism Studies in the Synthesis and Derivatization of TFA-aa-dC

The synthesis of this compound likely involves the construction of the modified deoxycytidine core followed by the introduction and derivatization of the C5 linker. General strategies for synthesizing 5-substituted pyrimidine (B1678525) nucleosides often involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, starting from a 5-iodo-2'-deoxycytidine (B1674142) precursor. nih.govpsu.edunih.govcuni.czresearchgate.net While the direct synthesis of the specific 3-aminoprop-2-enyl linker at the C5 position of deoxycytidine is not explicitly detailed for this compound in the surveyed literature, related approaches for introducing aminoallyl or aminopropargyl linkers at the C5 position of pyrimidine nucleosides have been reported. psu.edunih.govcuni.czresearchgate.netnih.gov

Following the attachment of the aminopropenyl linker to the deoxycytidine base, the amino group would be subjected to trifluoroacetylation. This acylation reaction typically involves treating the amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or a trifluoroacetic acid ester. nih.gov The mechanism of trifluoroacetylation generally proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the trifluoroacetylating agent, followed by elimination of a leaving group. In solid-phase synthesis, unintended trifluoroacetylation can occur through the transfer of trifluoroacetyl groups from activated resin sites to free amine groups. nih.gov

Derivatization of this compound could involve further modifications of the deoxyribose sugar, the phosphodiester backbone (if incorporated into an oligonucleotide), or potential reactions involving the allylic double bond or the trifluoroacetamide (B147638) moiety. Reactions at the allylic double bond, such as epoxidation, dihydroxylation, or Michael additions, are conceivable depending on the desired product. The trifluoroacetamide group could potentially be hydrolyzed under specific conditions to yield the free amine.

Elucidation of Biochemical Pathways and Enzymatic Processing of this compound-Containing Substrates in Model Organisms (excluding human/clinical data)

The biochemical processing of modified nucleosides like this compound in model organisms is an area of interest, particularly concerning their potential interactions with enzymes involved in nucleic acid metabolism, synthesis, or repair. While direct studies on the metabolic fate or enzymatic processing of this compound in specific model organisms are not available in the surveyed literature, research on other 5-substituted pyrimidine nucleosides provides relevant context.

Modified nucleosides can be phosphorylated by cellular kinases and subsequently incorporated into DNA or RNA by polymerases. psu.eduacs.org Studies using modified deoxyuridine triphosphates with linkers at the C5 position have shown that their efficiency of enzymatic incorporation into DNA by various polymerases can vary depending on the nature and length of the linker. psu.eduacs.org Some modified nucleoside triphosphates have even demonstrated better substrate properties for certain DNA polymerases compared to natural nucleotides. acs.org Model organisms such as Escherichia coli, Saccharomyces cerevisiae, and Drosophila melanogaster are commonly used to study DNA modifications and their impact on cellular processes. biorxiv.orgresearchgate.netclemson.eduresearchgate.net

Given the structure of this compound, its processing could involve:

Cellular Uptake and Phosphorylation: Transport into the cell and subsequent phosphorylation to the mono-, di-, and triphosphate forms by cellular kinases.

Incorporation into Nucleic Acids: Potential incorporation into DNA by DNA polymerases during replication or repair, or into RNA by RNA polymerases if the ribose analog is considered.

Recognition by Modifying or Repair Enzymes: Interaction with enzymes that recognize or modify DNA or RNA containing the modified nucleoside.

Metabolism of the Linker: Enzymatic transformations of the trifluoroacetylaminopropenyl linker.

The presence of the bulky and somewhat hydrophobic trifluoroacetylated allylic linker at the C5 position could influence these processes, potentially affecting cellular uptake, recognition by kinases and polymerases, and interaction with nucleic acid-binding proteins. Studies on the biochemical properties of other 5-substituted pyrimidine nucleosides and nucleotides, including those with sulfur-containing substituents, highlight the diverse ways in which modifications at this position can impact enzymatic recognition and metabolic pathways in various organisms. nih.govmdpi.com

Investigation of Intramolecular Rearrangements and Chemical Stability of this compound and its Conjugates under Various Experimental Conditions

The chemical stability of this compound is influenced by the inherent stability of its constituent parts: the glycosidic bond linking the deoxyribose sugar to the cytosine base, the carbon-carbon bonds of the deoxyribose ring, the pyrimidine base, the allylic linker, and the trifluoroacetamide moiety.

The glycosidic bond in deoxyribonucleosides is generally stable under neutral or alkaline conditions but can be susceptible to acid-catalyzed hydrolysis, leading to depurination or depyrimidination. The stability can be influenced by substituents on the base.

The trifluoroacetamide functional group, while generally considered more resistant to hydrolysis compared to other activated amides, can undergo hydrolysis under acidic or basic conditions. nasa.govresearchgate.net Studies on N-acylated amino acid amides and peptides have shown that amide bond hydrolysis can occur under mild acidic conditions, including in the presence of trifluoroacetic acid, with the rate being influenced by the nature of the acyl group. researchgate.netacs.orgnih.gov Competitive hydrolysis experiments have indicated that trifluoroacetamides can be more susceptible to hydrolysis than their non-fluorinated counterparts under certain conditions. nasa.gov

The allylic double bond in the linker can undergo isomerization (E/Z interconversion) under various conditions, including exposure to heat, light (photoisomerization), or certain catalysts. rsc.orgbeilstein-journals.orgresearchgate.netgoogle.com The E configuration is specified in the IUPAC name, suggesting it is the predominant or desired isomer, but potential for isomerization exists, which could impact the compound's biological activity or physical properties.

The stability of the allylic linker to cleavage is also a consideration. While some allyl linkers are designed to be stable under basic conditions and cleaved under neutral conditions with palladium catalysts, the specific stability profile of the 3-trifluoroacetylaminoprop-2-enyl linker in this compound would depend on the surrounding chemical environment and the presence of catalysts. nih.govnih.govumich.edugoogle.comscispace.com

Understanding the stability profile of this compound is crucial for its synthesis, purification, storage, and any potential applications, as degradation or rearrangement could lead to a loss of activity or the formation of unwanted byproducts.

Future Research Directions and Advanced Derivatives of Tfa Aa Dc

Rational Design and Synthesis of Next-Generation TFA-aa-dC Analogs with Enhanced Functionalities

The rational design of nucleoside analogs is a key area for developing molecules with improved or novel functionalities. This approach involves using structural information and understanding of molecular interactions to guide the synthesis of new compounds researchgate.netnih.govnih.govacs.org. For this compound, future research could focus on modifying the trifluoroacetyl group, the amino acid linker, or the deoxycytidine base and sugar to enhance specific properties. For instance, alterations to the amino acid side chain could tune steric or electronic properties, influencing incorporation efficiency by polymerases or interactions with target molecules. Similarly, modifications to the deoxyribose sugar or the cytosine base, building on established strategies for other modified nucleosides like LNAs or those with altered 2' positions, could impact stability, hybridization strength, or recognition by enzymes nih.govuni-koeln.denih.govresearchgate.netmdpi.com. The synthesis of such next-generation analogs would likely employ advanced synthetic protocols, potentially exploring methods for directly linking functionalized amino acids to the nucleoside base beilstein-journals.orgnih.gov.

Exploration of Novel Bioorthogonal Reactions Compatible with the this compound Scaffold

Bioorthogonal chemistry allows for selective chemical reactions to occur within complex biological systems without interfering with native biochemical processes researchgate.netrsc.orgacs.org. Integrating bioorthogonal handles into modified nucleosides is a significant area of research biorxiv.orgresearchgate.netchemrxiv.org. Future work could explore incorporating functional groups compatible with bioorthogonal reactions (e.g., azides, alkynes, tetrazines, cyclopropenes) onto the this compound scaffold, potentially via the amino acid linker or other positions uni-koeln.deresearchgate.netbiorxiv.orgresearchgate.net. This would enable site-specific labeling, conjugation, or imaging of nucleic acids containing this compound within living cells or organisms. Developing copper-free click chemistry variants would be particularly relevant for biological applications to avoid cellular toxicity associated with copper researchgate.net.

Integration of this compound into Complex Synthetic Biology Circuits and Systems for Engineered Functions

Synthetic biology aims to design and construct new biological parts, devices, and systems, often utilizing modified nucleic acids nih.govfrontiersin.orgfrontiersin.orgnumberanalytics.com. Modified nucleotides can enhance the stability and function of synthetic genetic circuits and nanodevices in biological environments nih.gov. This compound could potentially be integrated into synthetic DNA circuits to introduce specific chemical functionalities or alter the properties of the nucleic acid strand nih.gov. This could lead to the development of novel molecular sensors, logic gates, or regulatory elements with enhanced performance or responsiveness. The ability of polymerases to tolerate and incorporate modified nucleotides is crucial for their use in synthetic biology, and future research would need to assess the enzymatic compatibility of this compound and its analogs nsf.govfrontiersin.orgoup.commdpi.com.

Potential Applications in the Construction of Functional Nucleic Acid Nanostructures and Materials

Nucleic acid nanotechnology involves the design and assembly of self-assembling structures and materials from DNA or RNA nih.govresearchgate.netaip.orgnih.gov. Modified nucleotides can be used as building blocks to create nanostructures with enhanced stability, novel shapes, or integrated functionalities nih.govmdpi.comoup.com. This compound, with its potential for chemical diversity via the amino acid moiety, could be explored for constructing functional nucleic acid nanostructures. The incorporated amino acid could provide sites for further chemical modification, conjugation of other molecules (e.g., fluorophores, nanoparticles, proteins), or could directly influence the structural or chemical properties of the resulting nanostructure aip.orgnih.gov. This could lead to applications in areas such as targeted drug delivery, biosensing, or nanoscale assembly researchgate.netnih.gov.

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of modified nucleosides and their behavior in various systems benefits greatly from the combination of experimental techniques and computational methodologies nih.govnews-medical.netnih.govslu.se. For this compound, computational studies, such as molecular dynamics simulations, could provide insights into its conformational preferences, interactions with enzymes, and the impact of the modification on DNA duplex stability and structure slu.se. These computational predictions can guide the rational design of new analogs and the interpretation of experimental results. Machine learning approaches are also being developed to link DNA modifications to gene activity and predict the behavior of modified nucleic acids news-medical.netnih.gov. Synergistic experimental and computational efforts will be crucial for fully exploring the potential of this compound and its derivatives.

Q & A

Q. How to ensure reproducibility of this compound’s in vivo pharmacokinetic data across laboratories?

  • Methodological Answer : Adopt FAIR data principles: share raw LC-MS/MS files, animal husbandry protocols, and dosing schedules via repositories like Zenodo. Use standardized pharmacokinetic models (e.g., non-compartmental analysis) and report all parameters (e.g., t1/2t_{1/2}, AUC) with 95% CIs .

Key Considerations for Data Integrity

  • Contradiction Analysis : Systematically compare experimental conditions (e.g., buffer pH, temperature) across studies to identify confounding variables .
  • Reproducibility : Document metadata using templates like MIAME (for genomics) or MIAPE (for proteomics) .
  • Ethical Compliance : Obtain IRB/IACUC approvals for in vivo work and disclose conflicts of interest per COPE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.